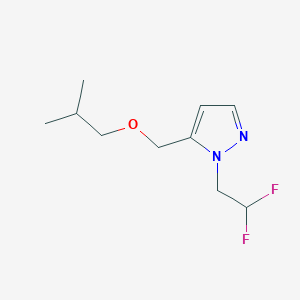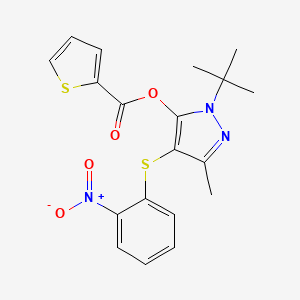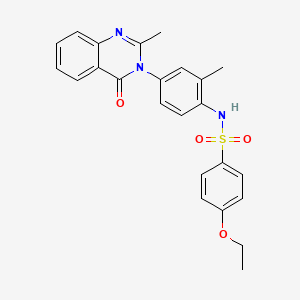![molecular formula C17H14F2N2O2S2 B2456954 3-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-1-(2,6-二氟苯基)脲 CAS No. 2097900-06-4](/img/structure/B2456954.png)
3-(2-{[2,2'-联噻吩]-5-基}-2-羟乙基)-1-(2,6-二氟苯基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is a complex organic compound that features a unique combination of bithiophene and difluorophenyl groups
科学研究应用
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways.
作用机制
Target of Action
It is known that compounds with 2,2’-bithiophene units are often used in the design and synthesis of wide-bandgap conjugated copolymers . These polymers are used in photovoltaic applications, suggesting that the compound may interact with light-absorbing materials or structures within a cell .
Mode of Action
The compound’s mode of action is likely related to its ability to enhance the photovoltaic performance of polymer solar cells (PSCs) . This is achieved by extending the π-conjugation length of the polymeric backbone, which is an effective way to improve the photovoltaic properties . The compound, having 2,2’-bithiophene units, is introduced to the donor-acceptor (D–A) polymer as a third component to investigate the influence of the conjugation backbone on photovoltaic properties .
Biochemical Pathways
The compound’s influence on the photovoltaic properties of polymers suggests it may impact energy conversion processes within cells .
Result of Action
The introduction of this compound to a D–A polymer results in improved photovoltaic performance of PSCs . This is evidenced by a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility . The result is an increase in power conversion efficiency (PCE), open-circuit voltage (VOC), short-circuit current (JSC), and fill factor (FF) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the bithiophene derivative, which can be achieved through Stille cross-coupling reactions. The difluorophenyl urea moiety is then introduced via a reaction with an appropriate isocyanate. The final step involves the coupling of the bithiophene and difluorophenyl urea intermediates under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The bithiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the urea to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and suitable solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bithiophene moiety can yield sulfoxides or sulfones, while reduction of the urea group can produce corresponding amines .
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: A simpler derivative used in the synthesis of conjugated polymers.
Thieno[3,2-b]thiophene: Another thiophene-based compound with similar electronic properties.
Difluorophenyl Urea Derivatives: Compounds with similar urea moieties but different aromatic substitutions
Uniqueness
3-(2-{[2,2’-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2,6-difluorophenyl)urea is unique due to its combination of bithiophene and difluorophenyl groups, which confer distinct electronic and structural properties. This makes it particularly valuable for applications in organic electronics and medicinal chemistry .
属性
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O2S2/c18-10-3-1-4-11(19)16(10)21-17(23)20-9-12(22)13-6-7-15(25-13)14-5-2-8-24-14/h1-8,12,22H,9H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPDTRVDDUHIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-1-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2456872.png)
![2-chloro-N-[2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2456874.png)
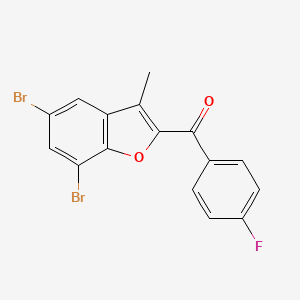

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2456877.png)

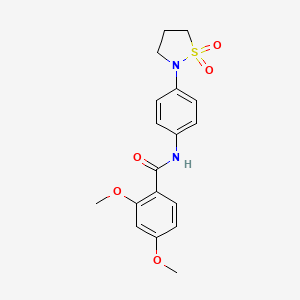

![N-(2-fluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2456881.png)
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2456882.png)
![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2456885.png)
